(4-Formylfuran-2-yl)boronic acid;1-iodo-2,3,4,5-tetramethylbenzene
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Overview
Description
(4-Formylfuran-2-yl)boronic acid: and 1-iodo-2,3,4,5-tetramethylbenzene are two distinct chemical compounds with unique properties and applications. (4-Formylfuran-2-yl)boronic acid is a boronic acid derivative commonly used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions . 1-iodo-2,3,4,5-tetramethylbenzene is an iodinated aromatic compound used in various chemical reactions and as an intermediate in organic synthesis .
Preparation Methods
(4-Formylfuran-2-yl)boronic acid
The synthesis of (4-Formylfuran-2-yl)boronic acid typically involves the reaction of 2-furancarboxaldehyde with triisopropyl borate in the presence of sodium powder and biphenyl in tetrahydrofuran (THF) under an inert atmosphere . The reaction mixture is then quenched with hydrochloric acid to yield the desired product .
1-iodo-2,3,4,5-tetramethylbenzene
1-iodo-2,3,4,5-tetramethylbenzene can be synthesized by iodination of 2,3,4,5-tetramethylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide . The reaction is typically carried out in an organic solvent like acetic acid or dichloromethane .
Chemical Reactions Analysis
(4-Formylfuran-2-yl)boronic acid
Suzuki-Miyaura Coupling: This compound is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation: It can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of the formyl group can yield alcohol derivatives.
1-iodo-2,3,4,5-tetramethylbenzene
Substitution Reactions: This compound can undergo nucleophilic substitution reactions to form various substituted derivatives.
Coupling Reactions: It can participate in coupling reactions such as Heck and Sonogashira couplings.
Scientific Research Applications
(4-Formylfuran-2-yl)boronic acid
Organic Synthesis: Used as a reagent in the synthesis of π-extended heteroarylfuran systems.
Material Science: Involved in the synthesis of stable dye-sensitized solar cells.
Pharmaceuticals: Used in the synthesis of biologically active molecules, including HIV-1 integrase inhibitors and epidermal growth factor receptor inhibitors.
1-iodo-2,3,4,5-tetramethylbenzene
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Material Science: Involved in the preparation of advanced materials and polymers.
Mechanism of Action
(4-Formylfuran-2-yl)boronic acid
The primary mechanism of action involves its role as a boronic acid derivative in Suzuki-Miyaura coupling reactions. The boronic acid group facilitates the transmetalation step, where the boron atom transfers its organic group to the palladium catalyst, forming a new carbon-carbon bond .
1-iodo-2,3,4,5-tetramethylbenzene
Comparison with Similar Compounds
(4-Formylfuran-2-yl)boronic acid
Similar Compounds: 5-formyl-2-furanylboronic acid, 2-formylphenylboronic acid.
Uniqueness: The presence of both formyl and boronic acid groups makes it a versatile reagent in organic synthesis.
1-iodo-2,3,4,5-tetramethylbenzene
Properties
Molecular Formula |
C15H18BIO4 |
---|---|
Molecular Weight |
400.02 g/mol |
IUPAC Name |
(4-formylfuran-2-yl)boronic acid;1-iodo-2,3,4,5-tetramethylbenzene |
InChI |
InChI=1S/C10H13I.C5H5BO4/c1-6-5-10(11)9(4)8(3)7(6)2;7-2-4-1-5(6(8)9)10-3-4/h5H,1-4H3;1-3,8-9H |
InChI Key |
RBRHTTOOZFLVPI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CO1)C=O)(O)O.CC1=CC(=C(C(=C1C)C)C)I |
Origin of Product |
United States |
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